3-Bromo-2-methylbenzenesulfonamide
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Overview
Description
3-Bromo-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a white crystalline solid that is used in various scientific research domains . The compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a benzene ring.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-methylbenzenesulfonamide are enzymes such as dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes. For instance, DHPS is vital in the synthesis of folate, a key component required for cells to make nucleic acids .
Mode of Action
This compound interacts with its targets by acting as a competitive inhibitor . It mimics the structure of the substrate, in this case, p-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the actual substrate from binding . This results in the inhibition of the enzyme’s function, specifically the synthesis of folic acid, which is essential for DNA synthesis in bacteria .
Biochemical Pathways
The inhibition of DHPS by this compound affects the folate synthesis pathway . This disruption prevents the production of nucleic acids, such as DNA or RNA, thereby inhibiting bacterial growth and replication . The compound’s action is bacteriostatic, meaning it prevents bacteria from growing, rather than killing them directly .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption and distribution profiles due to its small size and polarity . Its impact on bioavailability would depend on these factors, as well as its metabolic stability and elimination rate.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for nucleic acid production, the compound effectively halts the replication of bacteria, leading to a decrease in bacterial population over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbenzenesulfonamide typically involves the bromination of 2-methylbenzenesulfonamide. This can be achieved by reacting 2-methylbenzenesulfonamide with bromine in the presence of a suitable catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
3-Bromo-2-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as an antibacterial and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a bromine atom attached to a benzene ring.
N-Ethyl 3-bromo-5-methylbenzenesulfonamide: A similar compound with an ethyl group attached to the nitrogen atom.
Uniqueness
3-Bromo-2-methylbenzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-bromo-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKVYUOZLYJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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